4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid
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Overview
Description
4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid is a complex organic compound characterized by its unique chemical structure, which includes a benzoic acid core, a methoxyethyl group, and an oxolan-3-yl sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Benzoic Acid Derivative: The benzoic acid core is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent reactions.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through nucleophilic substitution reactions, often using methoxyethyl halides under basic conditions.
Formation of the Oxolan-3-yl Sulfamoyl Moiety: The oxolan-3-yl group is synthesized separately and then coupled with the benzoic acid derivative through sulfamoylation reactions, typically using sulfamoyl chlorides or sulfamoyl anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.
Substitution: The benzoic acid core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Modulating Receptor Activity: The compound may interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It can affect the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-[(2-methoxyethyl)sulfamoyl]benzoic acid: This compound shares a similar structure but differs in the position of the methoxy group.
4-[2-(Methoxyethyl)sulfamoyl]benzoic acid: Lacks the oxolan-3-yl group, making it less complex.
Uniqueness
4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[2-methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-20-9-7-15(12-6-8-21-10-12)22(18,19)13-4-2-11(3-5-13)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSTYNNOCDRHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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